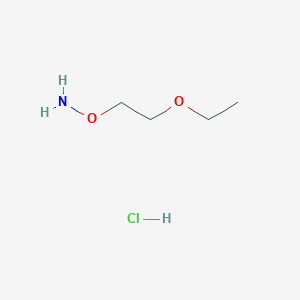
2-chloro-N-(2,4,6-tribromophenyl)acetamide
Descripción general
Descripción
2-chloro-N-(2,4,6-tribromophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as BPAI or BPTA and belongs to the class of halogenated acetamides.
Aplicaciones Científicas De Investigación
Herbicidal Activity and Soil Interaction
- Herbicidal Properties : Compounds related to 2-chloro-N-(2,4,6-tribromophenyl)acetamide, such as chloroacetamide herbicides, are extensively used in agriculture for controlling weeds in various crops. These herbicides, including acetochlor and alachlor, have been studied for their effectiveness in weed control and interaction with soil properties (Banks & Robinson, 1986); (Weber & Peter, 1982).
- Soil Adsorption and Activity : The interaction of similar compounds with soil, including their adsorption and herbicidal activity, has been examined. Factors such as organic matter content and soil type influence the effectiveness and environmental fate of these herbicides (Peter & Weber, 1985).
Metabolism and Environmental Fate
- Metabolic Pathways : Studies on chloroacetamide herbicides have delved into their metabolic pathways in organisms. For instance, research on compounds like acetochlor has highlighted the metabolism processes in liver microsomes, revealing insights into the metabolic fate of these chemicals in biological systems (Coleman et al., 2000).
- Environmental Distribution : The distribution of related chloroacetamide herbicides in the environment, particularly their presence in water systems, has been a subject of study. This research provides crucial information on the environmental persistence and transport mechanisms of these chemicals (Kolpin et al., 1996); (Clark & Goolsby, 1999).
Chemical Analysis and Synthesis
- Powder Diffraction Data : N-derivatives of similar compounds have been characterized using X-ray powder diffraction, a technique crucial for understanding their structural properties, which is vital for the development of potential pesticides (Olszewska et al., 2011).
- Radiosynthesis Studies : Radiosynthesis techniques have been applied to chloroacetanilide herbicides for studies on their metabolism and mode of action, providing detailed insights into their chemical behavior and potential environmental impact (Latli & Casida, 1995).
Mecanismo De Acción
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Biochemical Pathways
As a tool in proteomics research , it may influence protein synthesis or degradation pathways, but this is speculative and requires further investigation.
Result of Action
Propiedades
IUPAC Name |
2-chloro-N-(2,4,6-tribromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3ClNO/c9-4-1-5(10)8(6(11)2-4)13-7(14)3-12/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQSCWQZOOIZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395585 | |
| Record name | 2-chloro-N-(2,4,6-tribromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89892-46-6 | |
| Record name | 2-chloro-N-(2,4,6-tribromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)










![Benzenesulfonyl chloride, 4-[(4-pyridinylcarbonyl)amino]-](/img/structure/B3058459.png)
![3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3058460.png)